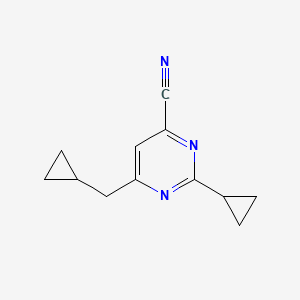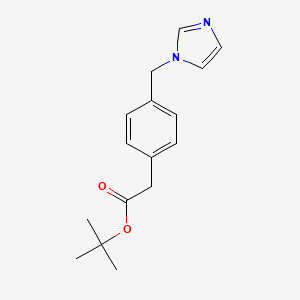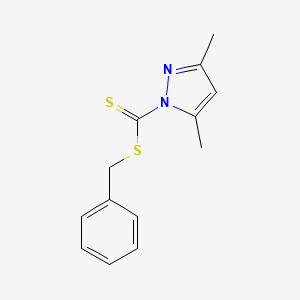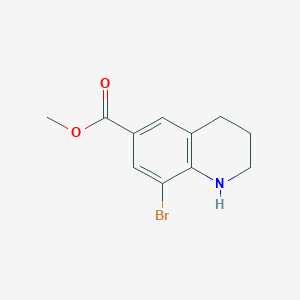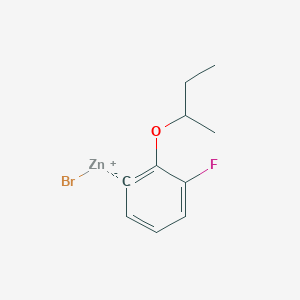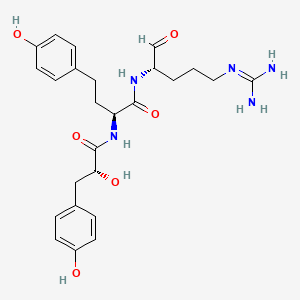
Nostosin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nostosin G is a linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697. It consists of three subunits: 4-hydroxyphenyllactic acid, homotyrosine, and argininal. This compound is notable for its potent trypsin inhibitory properties, making it a subject of interest in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nostosin G involves the assembly of its three subunits. The process typically starts with the preparation of 4-hydroxyphenyllactic acid, homotyrosine, and argininal. These subunits are then coupled using peptide bond formation techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Nostosin G undergoes various chemical reactions, including:
Oxidation: The argininal subunit can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group in argininal to form alcohols.
Substitution: The hydroxyl groups in 4-hydroxyphenyllactic acid and homotyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives of the original subunits.
科学的研究の応用
Nostosin G has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting trypsin, a serine protease, which is crucial in various biological processes.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties, particularly in conditions where trypsin activity is dysregulated.
Industry: Limited industrial applications, primarily used in research settings
作用機序
Nostosin G exerts its effects by inhibiting the activity of trypsin. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. The molecular targets include the serine residue in the active site of trypsin, and the pathways involved are those related to proteolytic activity .
類似化合物との比較
Similar Compounds
Spiroidesin B: Another compound isolated from the same cyanobacterium, with similar inhibitory properties.
Anabaenopeptins I and J: Known compounds with peptide structures and enzyme inhibitory activities
Uniqueness
Nostosin G is unique due to its specific combination of subunits and its potent trypsin inhibitory activity. Unlike other similar compounds, it has a distinct linear tripeptide structure that contributes to its high specificity and potency .
特性
分子式 |
C25H33N5O6 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C25H33N5O6/c26-25(27)28-13-1-2-18(15-31)29-23(35)21(12-7-16-3-8-19(32)9-4-16)30-24(36)22(34)14-17-5-10-20(33)11-6-17/h3-6,8-11,15,18,21-22,32-34H,1-2,7,12-14H2,(H,29,35)(H,30,36)(H4,26,27,28)/t18-,21-,22+/m0/s1 |
InChIキー |
XZGYPANYOCFBHU-YUXAGFNASA-N |
異性体SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)O)O |
正規SMILES |
C1=CC(=CC=C1CCC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC2=CC=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


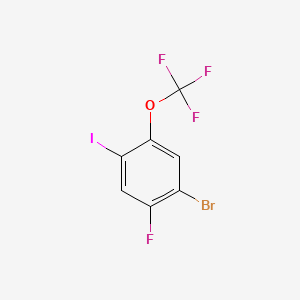
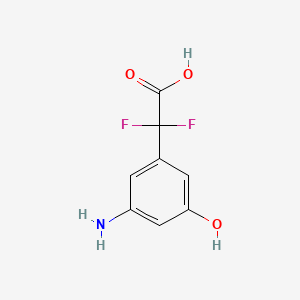
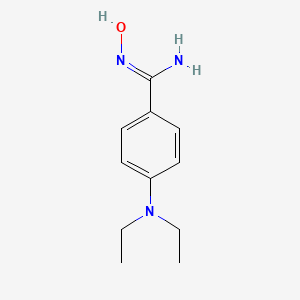
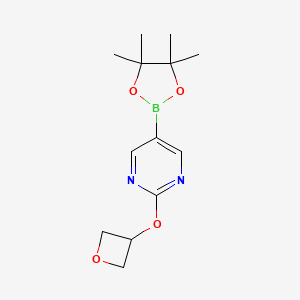
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
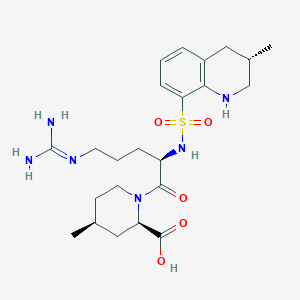
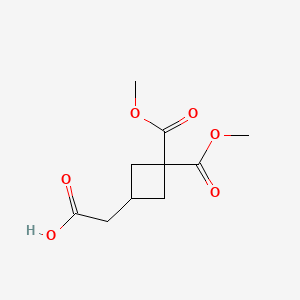

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
